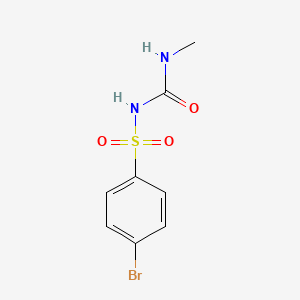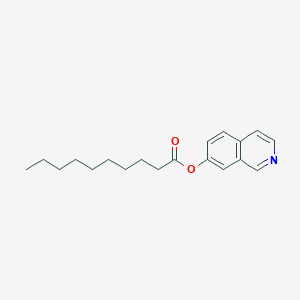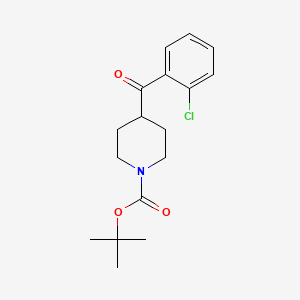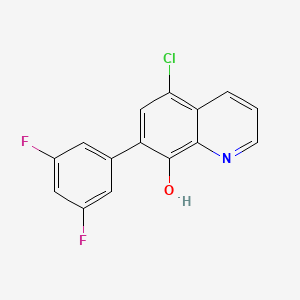
2-Benzyl-3-pyrrolidin-1-yl-propylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 2-bencil-3-pirrolidin-1-il-propilamina es un compuesto químico con la fórmula molecular C14H24Cl2N2 y un peso molecular de 291.26 . Este compuesto es conocido por su estructura única, que incluye un grupo bencilo unido a un anillo de pirrolidina, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
La síntesis del dihidrocloruro de 2-bencil-3-pirrolidin-1-il-propilamina implica varios pasos. Un método común incluye la reacción de bencilamina con 3-cloropropilamina en presencia de una base para formar el intermedio 2-bencil-3-pirrolidin-1-il-propilamina. Este intermedio se trata luego con ácido clorhídrico para producir la sal de dihidrocloruro . Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El dihidrocloruro de 2-bencil-3-pirrolidin-1-il-propilamina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Son posibles las reacciones de sustitución nucleofílica, donde los grupos bencilo o pirrolidina pueden sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes: Los reactivos típicos incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales: Los productos principales formados dependen del tipo de reacción.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 2-bencil-3-pirrolidin-1-il-propilamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las interacciones con enzimas y receptores.
Medicina: Se está investigando su posible uso terapéutico, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de diversos productos químicos y como patrón de referencia en las pruebas farmacéuticas
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 2-bencil-3-pirrolidin-1-il-propilamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
El dihidrocloruro de 2-bencil-3-pirrolidin-1-il-propilamina se puede comparar con otros compuestos similares, como:
2-Bencil-3-pirrolidin-1-il-propilamina: La forma no dihidrocloruro, que tiene diferentes propiedades de solubilidad y estabilidad.
3-Pirrolidin-1-il-propilamina: Carece del grupo bencilo, lo que da como resultado diferentes propiedades químicas y biológicas.
Bencilamina: Una estructura más simple que sirve como precursor en la síntesis de compuestos más complejos
Propiedades
Número CAS |
1159823-77-4 |
|---|---|
Fórmula molecular |
C14H24Cl2N2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-benzyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-11-14(12-16-8-4-5-9-16)10-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H |
Clave InChI |
JVRQYNCVAJWVIR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC(CC2=CC=CC=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















